4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine
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Overview
Description
4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with cyclopropyl, ethylphenylsulfonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the cyclopropyl, ethylphenylsulfonyl, and phenyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.
Scientific Research Applications
4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-1-((4-methylphenyl)sulfonyl)-2-phenylpiperazine
- 4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-methylpiperazine
- 4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylmorpholine
Uniqueness
4-Cyclopropyl-1-((4-ethylphenyl)sulfonyl)-2-phenylpiperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-cyclopropyl-1-(4-ethylphenyl)sulfonyl-2-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-2-17-8-12-20(13-9-17)26(24,25)23-15-14-22(19-10-11-19)16-21(23)18-6-4-3-5-7-18/h3-9,12-13,19,21H,2,10-11,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUNKTAMZRZTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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